2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a unique structure that includes a naphthalene ring system. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Additionally, intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement are utilized under various conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospray technology have been employed to improve the biopharmaceutical properties of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as manganese dioxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which have significant applications in different fields .
Scientific Research Applications
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aromatic polyamides, crown ethers, and sulfonic acids.
Biology: The compound has been studied for its potential anticancer and antihemorrhagic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways. For instance, it acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This mechanism is crucial for its biological activities, including its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione
- 8-Hydroxy-2-methyl-1,4-dihydronaphthalene-1,4-dione
- 2-Methyl-1,4-naphthoquinone
Uniqueness
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form various substituted derivatives and its significant biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
53948-68-8 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2H-naphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O3/c1-11(14)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5,14H,6H2,1H3 |
InChI Key |
ROGRCVOAUNHIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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